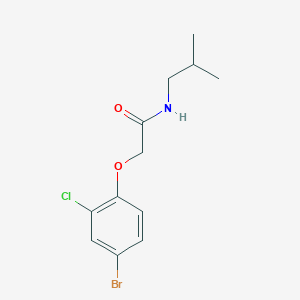
2-(4-bromo-2-chlorophenoxy)-N-isobutylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-chlorophenoxy)-N-isobutylacetamide, commonly known as BCA, is a chemical compound that is used in scientific research for its unique properties. BCA is a selective agonist of the TRPA1 receptor, which is a protein that is found in sensory neurons. This receptor is involved in the detection of noxious stimuli and is important for pain sensation. BCA has been shown to activate TRPA1, leading to the release of neuropeptides and the activation of downstream signaling pathways.
Mécanisme D'action
BCA acts as a selective agonist of the TRPA1 receptor. When BCA binds to the receptor, it causes a conformational change that leads to the opening of the ion channel. This allows calcium ions to enter the cell, which triggers the release of neuropeptides and the activation of downstream signaling pathways. The activation of TRPA1 by BCA has been shown to have both pro-inflammatory and anti-inflammatory effects, depending on the context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BCA are primarily mediated through the activation of TRPA1. This activation has been shown to cause the release of neuropeptides, such as substance P and calcitonin gene-related peptide, which are involved in pain sensation and inflammation. BCA has also been shown to activate downstream signaling pathways, such as the MAPK and NF-kB pathways, which are involved in cellular proliferation and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BCA in lab experiments is its selectivity for the TRPA1 receptor. This allows researchers to study the specific effects of TRPA1 activation without the confounding effects of other receptors. However, one limitation of using BCA is its relatively low potency compared to other TRPA1 agonists. This can make it difficult to achieve consistent and robust effects in lab experiments.
Orientations Futures
There are several future directions for research on BCA and the TRPA1 receptor. One area of interest is the role of TRPA1 in respiratory reflexes and airway inflammation. BCA has been shown to activate TRPA1 in lung tissue, and there is evidence to suggest that TRPA1 may play a role in respiratory diseases such as asthma and chronic obstructive pulmonary disease. Another area of interest is the development of more potent and selective TRPA1 agonists. This could lead to the development of new therapies for pain and inflammation. Finally, there is interest in the development of TRPA1 antagonists, which could be used to treat conditions such as migraine and neuropathic pain.
Méthodes De Synthèse
The synthesis of BCA involves several steps, including the reaction of 2-chloro-4-bromoanisole with isobutylamine to form 2-(4-bromo-2-chlorophenoxy)-N-isobutylacetamide. This reaction is typically carried out under reflux conditions with the addition of a base, such as sodium hydroxide. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
BCA is primarily used in scientific research as a tool to study the TRPA1 receptor. This receptor has been implicated in a variety of physiological processes, including pain sensation, inflammation, and respiratory reflexes. BCA has been shown to activate TRPA1 in a dose-dependent manner, leading to the release of neuropeptides and the activation of downstream signaling pathways. This activation has been shown to have both beneficial and detrimental effects on physiological processes, depending on the context.
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO2/c1-8(2)6-15-12(16)7-17-11-4-3-9(13)5-10(11)14/h3-5,8H,6-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOWFAOPKXDCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)COC1=C(C=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-(2-methylpropyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5708336.png)
![2-methyl-3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5708340.png)


![N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5708352.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5708358.png)
![2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B5708359.png)
![6-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5708368.png)

![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5708379.png)
![N-(4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5708386.png)
